![molecular formula C7H4F3NaO2S B1290565 Sodium 3-(trifluoromethyl)benzene-1-sulfinate CAS No. 118849-61-9](/img/structure/B1290565.png)
Sodium 3-(trifluoromethyl)benzene-1-sulfinate
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Description
Sodium 3-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7H4F3NaO2S. It has a molecular weight of 232.16 . This compound is used in scientific research .
Synthesis Analysis
The synthesis of sodium sulfinates, including Sodium 3-(trifluoromethyl)benzene-1-sulfinate, has been a growing field over the last decade . Sodium sulfinates are emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis
The molecular structure of Sodium 3-(trifluoromethyl)benzene-1-sulfinate consists of a benzene ring with a trifluoromethyl group (CF3) and a sulfinic acid group (SO2Na) attached to it .Scientific Research Applications
Synthesis of Organosulfur Compounds
Sodium 3-(trifluoromethyl)benzene-1-sulfinate, as a type of sodium sulfinate, is a powerful building block for the synthesis of organosulfur compounds . It can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Preparation of Sulfonamides
Sodium sulfinates, including Sodium 3-(trifluoromethyl)benzene-1-sulfinate, have been used in the synthesis of sulfonamides . Sulfonamides are a significant class of compounds in medicinal chemistry with various therapeutic applications.
Synthesis of Sulfides and Sulfones
Sodium sulfinates can be used to synthesize sulfides and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have various applications in pharmaceuticals and agrochemicals.
Ring-Closing Sulfonylation
Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation . This method provides a new approach to synthesize cyclic compounds with sulfonyl groups.
Multicomponent Reactions
Sodium sulfinates can participate in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product.
Site-Selective C–H Sulfonylation
Sodium sulfinates have shown promising results in site-selective C–H sulfonylation . This reaction is a type of carbon-hydrogen bond activation that allows for the direct functionalization of C–H bonds.
Photoredox Catalytic Transformations
Sodium sulfinates can be used in photoredox catalytic transformations . This is a type of reaction that uses light to excite a photocatalyst, which can then transfer electrons to other molecules.
Electrochemical Synthesis
Sodium sulfinates, including Sodium 3-(trifluoromethyl)benzene-1-sulfinate, can be synthesized electrochemically . This method provides a sustainable and green approach to the synthesis of these compounds.
properties
IUPAC Name |
sodium;3-(trifluoromethyl)benzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-2-1-3-6(4-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUWNZIPTPFGDE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)[O-])C(F)(F)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(trifluoromethyl)benzene-1-sulfinate | |
CAS RN |
118849-61-9 |
Source
|
Record name | sodium 3-(trifluoromethyl)benzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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